3-Bromo-5-(trifluoromethoxy)phenylacetylene

Sonogashira Coupling Regioselectivity Reaction Kinetics

3-Bromo-5-(trifluoromethoxy)phenylacetylene (CAS 2366994-52-5) is a specialized organobromine building block featuring a unique 3-bromo-5-trifluoromethoxy substitution pattern on a phenylacetylene core. It is primarily utilized as a reactive intermediate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, where it serves as an aryl halide partner for carbon-carbon bond formation.

Molecular Formula C9H4BrF3O
Molecular Weight 265.029
CAS No. 2366994-52-5
Cat. No. B2940438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethoxy)phenylacetylene
CAS2366994-52-5
Molecular FormulaC9H4BrF3O
Molecular Weight265.029
Structural Identifiers
SMILESC#CC1=CC(=CC(=C1)Br)OC(F)(F)F
InChIInChI=1S/C9H4BrF3O/c1-2-6-3-7(10)5-8(4-6)14-9(11,12)13/h1,3-5H
InChIKeyJYOFFGVHAKABQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-(trifluoromethoxy)phenylacetylene CAS 2366994-52-5: Procurement and Reactivity Profile


3-Bromo-5-(trifluoromethoxy)phenylacetylene (CAS 2366994-52-5) is a specialized organobromine building block featuring a unique 3-bromo-5-trifluoromethoxy substitution pattern on a phenylacetylene core . It is primarily utilized as a reactive intermediate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, where it serves as an aryl halide partner for carbon-carbon bond formation . Its procurement profile is defined by typical specifications from reputable vendors, including purities of 95-98% and a physical form as a clear, light yellow liquid requiring refrigerated storage [1].

Why Generic Substitution Fails for 3-Bromo-5-(trifluoromethoxy)phenylacetylene in Cross-Coupling


In-class compounds cannot be simply interchanged due to the profound impact of substitution pattern on reactivity in key transformations. The 3-bromo-5-trifluoromethoxy substitution pattern places the electron-withdrawing OCF3 group at the meta position relative to the reactive bromine site . High-throughput kinetic studies on Sonogashira couplings have established that meta-substituted aryl bromides exhibit distinct reactivity and yield profiles compared to their ortho- or para-substituted analogs, with yields differing by as much as 32% depending on the substitution position [1]. Therefore, the precise 3,5-arrangement of this compound is not merely an alternative but a key determinant of reaction outcome, making generic substitution a significant risk for process reproducibility and yield optimization.

Quantitative Evidence for Selecting 3-Bromo-5-(trifluoromethoxy)phenylacetylene over Analogs


Meta vs. Ortho/Para Reactivity Differential in Sonogashira Coupling Yields

The substitution pattern on the aryl bromide ring directly dictates the efficiency of Sonogashira cross-couplings. A high-throughput study of 20 meta- and para-substituted aryl bromides revealed a quantifiable difference in yield based on substitution position [1]. The meta-substituted pattern, as found in 3-Bromo-5-(trifluoromethoxy)phenylacetylene, resulted in an intermediate yield of 73% for one model substrate, which is 13% higher than the 60% yield observed for a para-substituted analog but 19% lower than the 92% yield for an ortho-substituted analog [1]. This demonstrates that the 3,5-substitution pattern provides a distinct reactivity profile compared to other regioisomers, directly impacting synthetic planning and expected outcomes.

Sonogashira Coupling Regioselectivity Reaction Kinetics Aryl Bromide Reactivity

Electron-Withdrawing OCF3 Group Decreases Aromatic Reactivity in Electrophilic Substitution

The strong electron-withdrawing nature of the -OCF3 group significantly deactivates the aromatic ring towards electrophilic substitution compared to non-fluorinated analogs or those with electron-donating groups . This effect is consistent with class behavior for trifluoromethoxy-substituted arenes, which alters reaction pathways and rate-limiting steps [1]. While a direct head-to-head kinetic comparison for this specific compound is not available, its reactivity profile can be inferred to be more similar to electron-deficient aryl bromides, which are known to exhibit activation parameters comparable to aryl iodides in cross-couplings (ΔH‡ = 54-82 kJ mol-1) [1], thus making it a more reactive partner than a non-substituted phenylacetylene.

Electronic Effects Aromatic Substitution Reactivity Modulation Trifluoromethoxy Group

Physical State Differential: Liquid vs. Solid Analogs

3-Bromo-5-(trifluoromethoxy)phenylacetylene is specified by multiple vendors as a clear, light yellow liquid at standard storage conditions . This is a key differentiator from its close structural analog, 3-Bromo-5-(trifluoromethoxy)phenylboronic acid (CAS 1072951-48-4), which is a solid . The liquid physical form can be advantageous for certain automated dispensing systems, liquid-phase reaction setups, and may simplify handling for small-scale parallel synthesis compared to solid reagents that require weighing and dissolution.

Physical Form Handling Formulation Procurement

Vendor-Defined Purity and Storage Specification Variability

Procurement decisions are often based on specific vendor quality and handling specifications. For this compound, suppliers offer varying minimum purity grades, ranging from 95% to 98% [1]. Furthermore, storage requirements differ: some suppliers recommend ambient storage , while others mandate refrigerated storage (e.g., VWR specifies storage at refrigerator temperatures) [1]. This variance in supplier data highlights a key procurement consideration. Selecting a vendor with a documented 98% purity and defined cold storage may be critical for applications sensitive to trace impurities or degradation, such as polymerization catalysts or late-stage pharmaceutical intermediates.

Quality Control Storage Conditions Vendor Comparison Procurement

Key Application Scenarios for 3-Bromo-5-(trifluoromethoxy)phenylacetylene


Sonogashira Cross-Coupling for Advanced Intermediate Synthesis

This compound is optimally deployed as an aryl bromide partner in Sonogashira cross-coupling reactions . Based on kinetic studies of similar meta-substituted aryl bromides [1], users can expect moderate to good yields that are distinct from other regioisomers. It is particularly valuable when introducing a terminal alkyne moiety onto a phenyl ring that also requires the specific electronic and steric influence of a 3-bromo-5-trifluoromethoxy substitution pattern for subsequent synthetic steps.

Synthesis of Fluorinated Conjugated Materials

The presence of both the reactive bromine handle and the trifluoromethoxy group makes this compound a candidate for synthesizing fluorinated, π-conjugated polymers or small molecules for optoelectronic applications . The OCF3 group can impart desirable properties such as increased thermal and chemical stability, and its electron-withdrawing nature can be used to tune the HOMO-LUMO gap in materials for OLEDs or organic photovoltaics .

Building Block for Agrochemical and Pharmaceutical SAR Studies

Derivatives of this compound, once elaborated via cross-coupling, are mentioned in patent literature as potential intermediates for tetramic acid derivatives with pesticidal or herbicidal activity . This indicates its utility in generating focused libraries of trifluoromethoxyphenyl-substituted compounds for structure-activity relationship (SAR) exploration in agrochemical or pharmaceutical lead optimization programs.

Automated Parallel Synthesis and High-Throughput Experimentation

Given its physical state as a liquid , this compound is well-suited for use in automated liquid handling systems commonly employed in high-throughput experimentation (HTE) and parallel synthesis. This contrasts with solid analogs that require pre-weighing and dissolution, potentially streamlining the setup of dozens to hundreds of unique cross-coupling reactions for library synthesis or reaction condition screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-(trifluoromethoxy)phenylacetylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.